molecular formula C8H8ClN3O3 B3144158 3-chloro-N-(5-nitropyridin-2-yl)propanamide CAS No. 545349-40-4

3-chloro-N-(5-nitropyridin-2-yl)propanamide

Cat. No.: B3144158
CAS No.: 545349-40-4
M. Wt: 229.62 g/mol
InChI Key: OJVBSHRAPZVIJX-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a chloro group, a nitro group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-nitropyridin-2-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 5-nitro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-nitropyridin-2-yl)propanamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used. The reaction is usually performed in an inert atmosphere to prevent oxidation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products Formed

    Nucleophilic substitution: New derivatives with different functional groups replacing the chloro group.

    Reduction: The corresponding amino derivative.

    Oxidation: Oxidized products, although these are less common.

Scientific Research Applications

3-chloro-N-(5-nitropyridin-2-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-nitropyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitropyridine: Similar in structure but lacks the propanamide group.

    3-chloro-2-nitropyridine: Similar but with different positioning of the nitro group.

    5-chloro-2-nitropyridine: Another structural isomer with different positioning of the chloro and nitro groups.

Uniqueness

3-chloro-N-(5-nitropyridin-2-yl)propanamide is unique due to the presence of both the chloro and nitro groups on the pyridine ring, along with the propanamide group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-chloro-N-(5-nitropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O3/c9-4-3-8(13)11-7-2-1-6(5-10-7)12(14)15/h1-2,5H,3-4H2,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVBSHRAPZVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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